molecular formula C14H18N2O8 B014108 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside CAS No. 14948-96-0

4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside

Cat. No.: B014108
CAS No.: 14948-96-0
M. Wt: 342.3 g/mol
InChI Key: OMRLTNCLYHKQCK-RKQHYHRCSA-N
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Description

4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is a synthetic compound commonly used in biochemical research. It is a derivative of galactose, a type of sugar, and is often utilized as a substrate in enzymatic assays to study the activity of specific enzymes such as beta-galactosidases. The compound is characterized by the presence of a nitrophenyl group, which allows for easy detection and quantification of enzymatic reactions due to its chromogenic properties .

Mechanism of Action

Target of Action

The primary targets of 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside are enzymes N-acetyl-β-D-galactosaminidase and N-Acetyl-β-D-hexosaminidase . These enzymes play a crucial role in the hydrolysis of specific glycosides, a process that is essential for various biological functions.

Mode of Action

This compound acts as a chromogenic substrate for its target enzymes . When the enzymes act on this substrate, it undergoes a reaction that results in the production of a yellow solution . This color change is often used to measure the activity of the enzymes, particularly in yeast and fungi .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathways involving the hydrolysis of glycosides . The enzymatic action on this substrate can lead to changes in these pathways, influencing various downstream effects related to the metabolism of glycosides.

Pharmacokinetics

It is known to bemembrane-permeable , which suggests it can cross biological membranes and potentially reach various tissues in the body.

Result of Action

The enzymatic action on this compound results in the production of a yellow solution . This color change is a molecular effect of the compound’s action and is used as a measure of enzyme activity. The cellular effects would depend on the specific role of the target enzymes in the cell.

Biochemical Analysis

Biochemical Properties

The compound plays a crucial role in biochemical reactions. It serves as a substrate for the enzyme N-acetyl-β-D-galactosaminidase . The enzyme shows high chemo-and regioselectivity towards the β-anomeric N-acetylgalactosamine (GalNAc) derivative . The interactions between the compound and these biomolecules are essential for the detection and characterization of α-N-acetylgalactosaminidase .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a substrate for specific enzymes. It undergoes enzymatic hydrolysis, a process that is not inhibited by the substrate or reaction products . This process is crucial for the compound’s effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the compound can change over time. For instance, the immobilization of the enzyme in lens-shaped polyvinyl alcohol hydrogel capsules provided a biocatalyst with very good storage and operational stability . The immobilized enzyme retained 97% of the initial activity after ten repeated uses and 90% of the initial activity after 18 months of storage at 4 °C .

Metabolic Pathways

The compound is involved in metabolic pathways related to the enzyme N-acetyl-β-D-galactosaminidase . It may interact with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

The synthesis of 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside typically involves a combination of chemical and enzymatic steps. One common method includes the chemical synthesis of an anomeric mixture followed by selective enzymatic hydrolysis to remove the undesired anomer. The process often employs immobilized beta-N-acetylhexosaminidase from fungal sources such as Penicillium oxalicum, which exhibits high selectivity towards the beta-anomeric derivative . Industrial production methods may involve large-scale chemical synthesis followed by purification steps to ensure high purity and yield .

Chemical Reactions Analysis

4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:

Common reagents used in these reactions include water (for hydrolysis), oxidizing agents (for oxidation), and nucleophiles (for substitution). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside is widely used in scientific research, particularly in:

    Biochemistry: As a substrate for enzyme assays to study beta-galactosidase activity.

    Molecular Biology: In the analysis of glycoproteins and other carbohydrate-containing biomolecules.

    Medicine: For diagnostic purposes, such as detecting enzyme deficiencies in metabolic disorders.

    Industrial Applications: In the production of diagnostic kits and reagents for laboratory use

Comparison with Similar Compounds

Similar compounds to 4-nitrophenyl 2-acetamido-2-deoxy-beta-D-galactopyranoside include:

The uniqueness of this compound lies in its specific application for studying beta-galactosidases, making it a valuable tool in biochemical and medical research.

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRLTNCLYHKQCK-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265021
Record name p-Nitrophenyl-N-acetyl-β-D-galactosaminide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14948-96-0
Record name p-Nitrophenyl-N-acetyl-β-D-galactosaminide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14948-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl-2-acetamido-2-deoxygalactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014948960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nitrophenyl-N-acetyl-β-D-galactosaminide
Source EPA DSSTox
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Record name p-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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